4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S2/c1-13-18(26-19(22-13)14-3-7-16(25-2)8-4-14)11-12-21-27(23,24)17-9-5-15(20)6-10-17/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIYGRMQYPBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Bromination: The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with nucleic acids or proteins . These interactions can disrupt normal cellular processes, leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis focuses on structurally related sulfonamide-thiazole derivatives, emphasizing substituent effects, molecular properties, and synthetic considerations.
Core Structural Features
Target Compound:
- Sulfonamide Core : 4-Bromobenzenesulfonamide.
- Thiazole Substituents : 4-Methyl group (position 4), 4-methoxyphenyl group (position 2).
- Linker : Ethyl group between sulfonamide and thiazole.
Key Analogs (from ):
N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-Methoxybenzene-1-Sulfonamide
- Substituents: Chlorine (4-chlorophenyl on thiazole), methoxy (4-methoxy on sulfonamide benzene).
- Molecular Weight: 422.95 g/mol .
N-{2-[2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-Methoxy-3-Methylbenzene-1-Sulfonamide
- Substituents: Fluorine (4-fluorophenyl on thiazole), methoxy and methyl (positions 4 and 3 on sulfonamide benzene).
- Molecular Weight: 420.52 g/mol .
N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
Substituent Effects
| Feature | Target Compound | Chlorophenyl Analog | Fluorophenyl Analog | Tetrahydronaphthalene Analog |
|---|---|---|---|---|
| Sulfonamide Aromatic | 4-Bromo | 4-Methoxy | 4-Methoxy, 3-Methyl | 5,6,7,8-Tetrahydronaphthalene |
| Thiazole Aromatic | 4-Methoxyphenyl | 4-Chlorophenyl | 4-Fluorophenyl | 4-Methoxyphenyl |
| Electron Effects | Bromine (electron-withdrawing) | Chlorine (electron-withdrawing) | Fluorine (electron-withdrawing) | Methoxy (electron-donating) |
| Molecular Weight | ~440 (estimated) | 422.95 g/mol | 420.52 g/mol | 442.60 g/mol |
Tautomerism and Stability
- highlights tautomerism in related thiazolidinone derivatives (e.g., 3f-I and 3f-A), but the target compound’s stability remains unconfirmed. Such dynamics could affect reactivity or binding in biological systems .
Biological Activity
4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, a thioamide reacts with an α-haloketone.
- Introduction of the Methoxyphenyl Group : Achieved through a Suzuki-Miyaura coupling reaction involving an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.
- Attachment of the Sulfonamide Group : The intermediate is reacted with sulfonyl chloride in the presence of a base to introduce the sulfonamide functionality.
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, studies evaluating related thiazole derivatives showed promising results in inhibiting various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Target | Activity (Zone of Inhibition) |
|---|---|---|
| d1 | E. coli | 15 mm |
| d2 | S. aureus | 18 mm |
| d3 | C. albicans | 20 mm |
Anticancer Activity
The anticancer potential of compounds related to this compound has also been investigated. Notably, derivatives have shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Some compounds demonstrated IC50 values in low micromolar ranges, indicating potent anticancer effects .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| d6 | 5 |
| d7 | 3 |
The biological activity of this compound is largely attributed to its structural features:
- Sulfonamide Group : Mimics natural substrates to inhibit enzymes involved in bacterial growth and cancer cell proliferation.
- Thiazole Ring : Interacts with nucleic acids or proteins, potentially disrupting essential biological processes.
Molecular docking studies have indicated that these compounds bind effectively to target enzymes, suggesting a well-defined mechanism of action that warrants further investigation .
Case Studies and Research Findings
In a study assessing the cardiovascular effects of benzenesulfonamides, it was found that derivatives could influence perfusion pressure and coronary resistance in isolated rat heart models. This suggests that compounds with similar structures may have implications beyond antimicrobial and anticancer activities, possibly affecting cardiovascular health .
Q & A
Q. Q1. What are the recommended synthetic routes for 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?
Answer: The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Condensation of 4-methoxyphenyl-substituted thiosemicarbazide with α-bromo ketones to form the 1,3-thiazole ring .
Sulfonamide Coupling : Reaction of the thiazole-ethylamine intermediate with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product.
Key Parameters : Optimize reaction temperature (80–100°C for thiazole cyclization) and stoichiometry (1:1.2 molar ratio for sulfonylation) to minimize byproducts .
Q. Q2. How can the structural integrity of this compound be validated post-synthesis?
Answer: Use a combination of analytical techniques:
- X-ray Crystallography : Resolve the crystal structure using SHELXL for precise bond-length and angle measurements .
- NMR Spectroscopy : Confirm proton environments (e.g., thiazole C5-H at δ 7.8–8.2 ppm, sulfonamide NH at δ 10.5–11.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 495–500) .
Q. Q3. What in vitro biological assays are suitable for preliminary activity screening?
Answer:
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) or fungal strains (e.g., C. albicans) .
- Anticancer Screening : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases, leveraging the sulfonamide group’s affinity for active sites .
Advanced Research Questions
Q. Q4. How can synthetic yield be improved for large-scale production in academic settings?
Answer:
- Catalysis : Use Pd-mediated cross-coupling for bromophenyl-thiazole linkage (e.g., Suzuki-Miyaura) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs for thiazole formation) and improve yield by 15–20% .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during sulfonylation .
Q. Q5. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize to reference drugs (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Testing : Assess compound degradation in cell media via LC-MS to distinguish true activity from artifact .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Q. Q6. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Answer:
- Electrophysiology : For ion channel targets (e.g., NaV1.7), use patch-clamp assays to assess inhibition potency (IC₅₀) and voltage-dependent effects .
- Protein Binding : SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) with purified enzymes .
- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways in treated vs. untreated cells .
Q. Q7. How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications : Vary substituents on the thiazole (e.g., replace 4-methyl with ethyl) and sulfonamide (e.g., 4-bromo vs. 4-chloro) .
- Bioisosteric Replacement : Substitute the benzene sulfonamide with a pyridine sulfonamide to enhance solubility .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
Q. Q8. What computational tools can predict this compound’s ADMET properties?
Answer:
- Docking Simulations : AutoDock Vina or Glide to predict binding modes with target proteins (e.g., COX-2) .
- ADMET Prediction : SwissADME for bioavailability radar charts; ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. Q9. How to address instability issues in aqueous solutions during biological assays?
Answer:
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and stability .
- pH Adjustment : Buffer solutions at pH 7.4 (PBS) to prevent sulfonamide hydrolysis .
- Light Sensitivity : Store solutions in amber vials at −20°C to avoid photodegradation .
Q. Q10. What patent considerations apply to novel derivatives of this compound?
Answer:
- Prior Art Search : Use SciFinder or PatBase to identify existing claims on sulfonamide-thiazole hybrids .
- Novelty Criteria : Modify the 4-methoxyphenyl group (e.g., replace with 3,4-dimethoxy) to circumvent prior patents .
- Utility Requirements : Demonstrate enhanced efficacy or reduced toxicity in preclinical models for USPTO filings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
